molecular formula C19H18ClN3O4 B1526022 Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate CAS No. 883984-95-0

Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate

Cat. No. B1526022
M. Wt: 387.8 g/mol
InChI Key: BTFWVGMXDFRSMY-UHFFFAOYSA-N
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Description

Benzyl 7’-chloro-2’-oxo-1’,2’-dihydrospiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazine]-1-carboxylate is a chemical compound with the molecular formula C19H18ClN3O4 .


Synthesis Analysis

The synthesis of this compound involves a reaction with n-butyllithium and N,N,N,N,-tetramethylethylenediamine in tetrahydrofuran at -78℃ under an inert atmosphere . The reaction mixture is then stirred for 2.5 hours at -78° C, and benzyl 4-oxo-piperidine-1-carboxylate is added .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C19H18ClN3O4/c20-15-7-6-14-16(21-15)22-17(24)27-19(14)8-10-23(11-9-19)18(25)26-12-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,21,22,24) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 387.82 . It has a high GI absorption, and it is a substrate for P-gp, CYP1A2, CYP2C19, CYP2C9, and CYP3A4 . Its Log Po/w (iLOGP) is 3.11 .

Scientific Research Applications

Antibacterial Activities

Compounds structurally related to Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate have been explored for their potential antibacterial activities. For instance, the synthesis and antibacterial activities of substituted 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4] benzoxazine-6-carboxylic acids highlight the pursuit of new synthetic antibacterial agents. These compounds, including derivatives like 9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2, 3-dihydro-7H-pyrido[1,2,3-de][1,4] benzoxazine-6-carboxylic acid (DL-8280), have shown potent activity against both Gram-positive and Gram-negative pathogens, indicating the broader potential of this chemical class in combating systemic infections (Hayakawa, Hiramitsu, & Tanaka, 1984).

Sigma-Receptor Ligands

The exploration of spiropiperidine structures for their affinity towards σ1 and σ2 receptors has been significant in medicinal chemistry, particularly for central nervous system (CNS) applications. A study involving the synthesis of spiropiperidines as highly potent and subtype selective σ-receptor ligands underscores the importance of this scaffold. The investigation into compounds such as 1‘-benzyl-3-methoxy-3,4-dihydrospiro[[2]benzopyran-1,4‘-piperidine] for their σ1 and σ2 receptor affinities points to the potential utility of such structures in developing therapeutics targeting the CNS (Maier & Wünsch, 2002).

Acetyl-CoA Carboxylase Inhibitors

The synthesis of spiropiperidine lactam derivatives as acetyl-CoA carboxylase inhibitors represents another important area of research. These compounds, including the 4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one-based inhibitors, have been developed for their potential to inhibit acetyl-CoA carboxylase. This enzyme plays a crucial role in lipid biosynthesis, and its inhibition is of interest for treating conditions like metabolic disorders. The described synthetic strategy provides access to novel ACC inhibitors, highlighting the versatility and therapeutic potential of spiropiperidine derivatives (Huard et al., 2012).

Antitumor Activities

Spiropiperidine compounds have also been investigated for their antitumor activities. The synthesis of spirocyclic oxindole analogues, for example, has been aimed at creating potent inhibitors against various cancer cell lines. These studies contribute to the understanding of spiropiperidine derivatives' mechanism of action and their potential application in cancer therapy. The identification of compounds with nanomolar inhibitory activities against cancer cells, such as human lung cancer cells, further exemplifies the therapeutic promise of these molecules (Hong, Huang, & Teng, 2011).

Safety And Hazards

The compound has a signal word of “Warning” and hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

benzyl 7-chloro-2-oxospiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c20-15-7-6-14-16(21-15)22-17(24)27-19(14)8-10-23(11-9-19)18(25)26-12-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFWVGMXDFRSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=C(NC(=O)O2)N=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731170
Record name Benzyl 7'-chloro-2'-oxo-1',2'-dihydro-1H-spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate

CAS RN

883984-95-0
Record name Phenylmethyl 7′-chloro-1′,2′-dihydro-2′-oxospiro[piperidine-4,4′-[4H]pyrido[2,3-d][1,3]oxazine]-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883984-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 7'-chloro-2'-oxo-1',2'-dihydro-1H-spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate
Reactant of Route 2
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Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate
Reactant of Route 3
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Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate
Reactant of Route 6
Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate

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